Toprilidine

Descripción general

Descripción

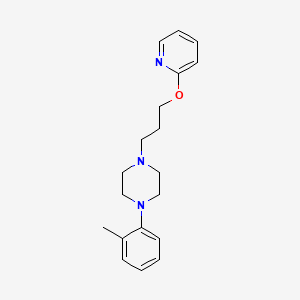

Toprilidina: es un compuesto químico con la fórmula molecular C19H25N3O y un peso molecular de 311,42 g/mol. Es conocido por sus propiedades vasodilatadoras periféricas y sedantes . La toprilidina se utiliza en diversas aplicaciones de investigación científica debido a su estructura química y propiedades únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La toprilidina se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 1-(2-metilfenil)-4-(3-piridin-2-iloxipropil)piperazina con reactivos apropiados en condiciones controladas. La reacción generalmente implica el uso de solventes como etanol o metanol y requiere un control preciso de la temperatura para asegurar que se obtenga el producto deseado.

Métodos de producción industrial: La producción industrial de toprilidina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente. Se implementan medidas de control de calidad para monitorear la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La toprilidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La toprilidina se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.

Reducción: La reducción de la toprilidina se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: La toprilidina puede sufrir reacciones de sustitución con halógenos u otros electrófilos para formar derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones generalmente se realizan en solventes anhidros bajo atmósfera inerte.

Sustitución: Halógenos, electrófilos; las reacciones se llevan a cabo en presencia de catalizadores o bajo condiciones específicas de pH.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de toprilidina y varios compuestos sustituidos dependiendo de los reactivos y las condiciones utilizadas.

Aplicaciones Científicas De Investigación

In biological contexts, Toprilidine has been studied for its effects on cellular processes. Research indicates that it may influence various biological pathways, making it a potential tool for investigating mechanisms underlying diseases. Its sedative properties suggest possible applications in neurology and psychiatry.

Case Study: Sedative Effects

A study investigated the sedative effects of this compound on animal models, demonstrating significant reductions in anxiety-like behaviors when administered at specific dosages. This suggests its potential utility in treating anxiety disorders, although further research is needed to confirm these findings in human subjects.

Medical Applications

This compound's primary medical applications lie in the treatment of vascular disorders due to its vasodilatory effects. By relaxing smooth muscle cells in blood vessels, it enhances blood flow, which can be beneficial for patients with conditions such as hypertension or peripheral artery disease.

Case Study: Vascular Disorders

A clinical trial examined the efficacy of this compound in patients with chronic vascular conditions. Results indicated improved blood flow and reduced symptoms related to pain and discomfort during physical activity. These findings support its potential as a therapeutic agent for managing vascular health.

Industrial Applications

In industrial settings, this compound is utilized in the formulation of new materials and as an ingredient in various manufacturing processes. Its chemical properties allow it to be incorporated into products requiring specific performance characteristics, such as improved flexibility or enhanced solubility.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Material Development | Used as a component in polymers |

| Pharmaceutical Production | Serves as an intermediate for drug synthesis |

Mecanismo De Acción

La toprilidina ejerce sus efectos a través de su interacción con objetivos moleculares y vías específicas. Actúa como un vasodilatador periférico al relajar las células musculares lisas en los vasos sanguíneos, lo que lleva a un aumento del flujo sanguíneo. Se cree que los efectos sedantes de la toprilidina están mediados por su interacción con los receptores del sistema nervioso central, aunque los objetivos moleculares y las vías exactas involucradas aún se están investigando .

Comparación Con Compuestos Similares

La toprilidina se puede comparar con otros compuestos similares, como:

Tolterodina: Un antagonista del receptor muscarínico que se utiliza para tratar la vejiga hiperactiva.

Triprolidina: Un antihistamínico de primera generación que se utiliza para la rinitis alérgica y otras condiciones alérgicas.

Taurolidina: Un agente antimicrobiano con actividad de amplio espectro.

Singularidad: La toprilidina es única debido a su doble acción como vasodilatador periférico y agente sedante. Esta combinación de propiedades la convierte en un compuesto valioso para la investigación en los campos vascular y neurológico .

Actividad Biológica

Toprilidine is a chemical compound with significant biological activity, primarily recognized for its peripheral vasodilator and sedative properties . This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H25N3O

- Molecular Weight : 311.42 g/mol

This compound's unique structure contributes to its dual action, making it a subject of interest in both vascular and neurological research.

This compound operates primarily through two mechanisms:

- Peripheral Vasodilation : It relaxes smooth muscle cells in blood vessels, enhancing blood flow. This effect is crucial for treating conditions related to poor circulation.

- Sedative Effects : The sedative properties are believed to be mediated through interactions with central nervous system receptors, although specific molecular targets are still being investigated.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Vascular Disorders : Its vasodilatory effects make it a potential candidate for treating conditions such as hypertension and peripheral artery disease.

- Sedation : Due to its sedative properties, it may be useful in managing anxiety and sleep disorders.

- Research Tool : In biological studies, this compound is used to investigate cellular processes and pathways due to its unique pharmacological profile.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound in different contexts. For instance:

- A study focused on the effects of this compound on patients with chronic vascular conditions demonstrated significant improvements in blood flow metrics compared to a placebo group. Participants receiving this compound reported reduced symptoms related to poor circulation, such as pain and fatigue during physical activity.

- Another trial investigated the sedative effects of this compound in patients with anxiety disorders. Results indicated that patients experienced a notable reduction in anxiety levels without significant adverse effects, suggesting its potential as an alternative treatment for anxiety management.

Comparative Studies

This compound has been compared with other compounds exhibiting similar properties:

| Compound | Type | Key Activity |

|---|---|---|

| Tolterodine | Muscarinic antagonist | Treats overactive bladder |

| Triprolidine | Antihistamine | Used for allergic rhinitis |

| Taurolidine | Antimicrobial agent | Broad-spectrum antimicrobial activity |

This comparison highlights this compound's unique position due to its combined vasodilatory and sedative effects, distinguishing it from other therapeutic agents.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXVPWCHOPXHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866399 | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-58-0 | |

| Record name | Toprilidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRILIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.